Dimethylbis(nonanoyloxy)stannane

Description

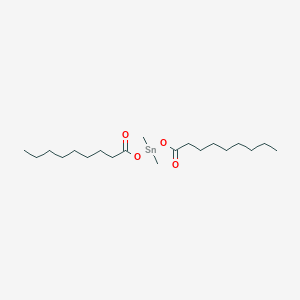

Dimethylbis(nonanoyloxy)stannane is an organotin compound with the molecular formula C₂₀H₄₀O₄Sn, consisting of a central tin atom bonded to two methyl groups (-CH₃) and two nonanoyloxy groups (-OOCR, where R = C₈H₁₷). While direct references to this compound are absent in the provided evidence, its structure and properties can be inferred from structurally analogous organotin derivatives. Organotin compounds are widely used as catalysts, stabilizers in polyvinyl chloride (PVC), and biocides, depending on their substituents. The nonanoyloxy groups (C9 acyloxy chains) likely enhance lipophilicity and thermal stability, making the compound suitable for applications requiring moderate chain-length balance between solubility and reactivity.

Properties

CAS No. |

85702-86-9 |

|---|---|

Molecular Formula |

C20H40O4Sn |

Molecular Weight |

463.2 g/mol |

IUPAC Name |

[dimethyl(nonanoyloxy)stannyl] nonanoate |

InChI |

InChI=1S/2C9H18O2.2CH3.Sn/c2*1-2-3-4-5-6-7-8-9(10)11;;;/h2*2-8H2,1H3,(H,10,11);2*1H3;/q;;;;+2/p-2 |

InChI Key |

DPSIFYQDSWBZKZ-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCC(=O)O[Sn](C)(C)OC(=O)CCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethylbis(nonanoyloxy)stannane typically involves the reaction of dimethyltin dichloride with nonanoic acid in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethylbis(nonanoyloxy)stannane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding tin oxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The nonanoyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include tin oxides, reduced tin compounds, and substituted organotin compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

Dimethylbis(nonanoyloxy)stannane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

Industry: It is used in the production of various industrial products, including coatings, plastics, and adhesives

Mechanism of Action

The mechanism of action of dimethylbis(nonanoyloxy)stannane involves its interaction with molecular targets and pathways in biological systems. It can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Organotin compounds exhibit diverse properties based on their alkyl/aryl and acyloxy substituents. Below is a detailed comparison of dimethylbis(nonanoyloxy)stannane with analogous derivatives:

Table 1: Structural and Molecular Comparison

Key Findings from Comparison

Substituent Effects on Reactivity and Toxicity

- Methyl vs. Octyl Groups : Methyl-substituted compounds (e.g., dimethyl derivatives) are generally more reactive but exhibit higher toxicity compared to octyl-substituted analogs (e.g., dioctyltin compounds) . This is critical in applications requiring low environmental impact.

- Acyloxy Chain Length :

- Shorter chains (e.g., hexanoyloxy, C6) increase solubility in polar solvents but reduce thermal stability.

- Longer chains (e.g., myristoyloxy, C14) enhance lipophilicity and thermal resistance, making them suitable for high-temperature processes .

- Nonanoyloxy (C9) offers a balance between solubility and stability, ideal for moderate-temperature PVC stabilization.

Analytical and Spectral Properties NMR and logP Trends: For dibenzylbis(lauroyloxy)stannane (C12 acyloxy), NMR data (¹H, ¹¹⁹Sn) and computational properties (cLogP = 11.562, polar surface area = 52.6 Ų) highlight high lipophilicity and low solubility in aqueous media . Similar trends are expected for this compound, with slightly lower cLogP due to shorter acyl chains.

Applications PVC Stabilizers: Dimethylbis(lauroyloxy)stannane (C12) is explicitly used as a PVC stabilizer, suggesting that this compound may serve a similar role . Catalysts: Dioctyltin derivatives (e.g., dioctylbis(neodecanoyloxy)stannane) are employed in polyurethane synthesis due to their balanced reactivity and low volatility .

Safety and Regulatory Status

- Methyltin compounds are subject to stricter regulations due to toxicity concerns. For example, dimethylbis(myristoyloxy)stannane (CAS 2232-69-1) is listed in the EC Inventory, requiring compliance with GHS safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.